REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([F:21])=[CH:17][C:18]=3F)[N:13]=[CH:12][N:11]=2)=[C:7]2[O:22][CH2:23][O:24][C:6]2=[CH:5][CH:4]=1.CCC([O-])(C)C.[Na+].CN1CCCC1=O.[OH:39][CH:40]1[CH2:45][CH2:44][O:43][CH2:42][CH2:41]1>O>[Cl:2][C:3]1[C:8]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([F:21])=[CH:17][C:18]=3[O:39][CH:40]3[CH2:45][CH2:44][O:43][CH2:42][CH2:41]3)[N:13]=[CH:12][N:11]=2)=[C:7]2[O:22][CH2:23][O:24][C:6]2=[CH:5][CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2
|
Name
|
sodium tert-pentoxide
|
Quantity
|
90.2 g
|
Type
|
reactant
|
Smiles
|
CCC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
23.5 mL
|
Type
|
reactant
|
Smiles
|
OC1CCOCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
764 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The warm reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
the isolated solid was washed with water (2×230 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo to constant weight
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)OC1CCOCC1)F)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |